3-Deoxyhex-2-ulosonic acid

Description

Contextualization within Carbohydrate Biochemistry and Microbial Glycobiology

In the vast landscape of carbohydrate biochemistry, Kdo is distinguished as an unusual eight-carbon acidic sugar. oup.comjove.com Its primary and most critical role is as a fundamental component of lipopolysaccharide (LPS), or endotoxin, which is a major constituent of the outer membrane of most Gram-negative bacteria. nih.govwikipedia.orgasm.orgnih.gov

The structure of the Kdo region can vary among different bacterial species, including the number of Kdo residues and their modification with groups like phosphates, which can influence the biological activities of the LPS molecule. inrs.caCurrent time information in NA. The study of Kdo and its associated enzymes provides deep insights into the assembly of the bacterial cell envelope, a key area of microbial glycobiology. ru.nlnih.gov

Historical Trajectories of its Discovery and Initial Biochemical Characterization

The journey to understanding Kdo is intertwined with the history of research into bacterial endotoxins. Key milestones in glycobiology show that Kdo was discovered as a component of lipopolysaccharide in 1962. nih.govCurrent time information in NA. This discovery was part of a broader effort in the 1960s by researchers including Otto Westphal, Otto Lüderitz, Hiroshi Nikaido, and Phillips W. Robbins, who were instrumental in isolating and characterizing lipopolysaccharides and their constituent glycans. nih.govnih.govCurrent time information in NA.

Initial biochemical characterization efforts quickly established Kdo's fundamental role. Early studies revealed that Kdo is located in the inner core region of LPS, directly attached to lipid A. oup.comnih.gov Researchers determined that the synthesis of Kdo was essential for the subsequent steps of core oligosaccharide biosynthesis and for the viability of enteric bacteria. ucl.ac.uk The elucidation of the "Raetz pathway" for LPS biosynthesis further detailed the sequential enzymatic reactions involved in synthesizing and incorporating Kdo into the growing LPS molecule. nih.gov These foundational studies solidified the view of Kdo as a characteristic and indispensable component of endotoxin, linking the lipid and polysaccharide portions of the molecule. nih.govcdnsciencepub.comru.nl

Scope and Significance of Current Research on Kdo

Contemporary research on Kdo is a vibrant and expanding field, driven by its essentiality in bacteria and its absence in humans. This makes the Kdo biosynthetic pathway a prime target for the development of novel antibacterial agents. nih.gov The loss of functional Kdo-processing enzymes often compromises bacterial viability or virulence, sparking significant interest in discovering inhibitors for this pathway. rsc.orgnih.gov

A major focus of current research is the detailed investigation of the Kdo biosynthetic pathway, which involves a sequence of enzymes including KdsD, KdsA, KdsC, and KdsB. asm.orgnih.govnih.gov KdsA, the Kdo-8-phosphate synthase, is a particularly key enzyme that catalyzes the condensation of phosphoenolpyruvate (B93156) and arabinose-5-phosphate (B10769358). ucl.ac.uknih.gov Understanding the structure and mechanism of these enzymes is crucial for designing specific inhibitors that could function as broad-spectrum antibiotics against Gram-negative pathogens. nih.gov

Furthermore, scientists are exploring the structural diversity of the Kdo region and its functional consequences. For example, the presence of a single Kdo residue versus the more common two, or the addition of phosphate (B84403) groups, can affect how bacterial toxins associate with the cell surface. Current time information in NA. Research into the glycosyltransferases that add Kdo residues to lipid A has led to the discovery of new enzyme families, such as the GT99 family of β-Kdo glycosyltransferases, expanding our understanding of bacterial enzyme diversity. oup.comjove.com

Metabolic labeling using synthetic Kdo analogues, such as 8-azido-Kdo (Kdo-N3), is another significant area of research. oup.com These chemical reporters allow scientists to trace the synthesis, transport, and assembly of LPS in living bacteria, providing powerful tools to probe the integrity of the outer membrane. ocl-journal.orgucl.ac.uk This line of inquiry has also led to surprising findings; for instance, recent studies have constructed viable E. coli mutants that lack Kdo entirely, challenging the long-held dogma of its absolute necessity and opening new avenues to understand outer membrane biogenesis. nih.gov

Data Tables

Key Properties of 3-Deoxy-D-manno-oct-2-ulosonic Acid (Kdo)

| Property | Value/Description |

| IUPAC Name | 3-Deoxy-D-manno-oct-2-ulosonic acid |

| Common Abbreviation | Kdo |

| Chemical Formula | C₈H₁₄O₈ |

| Molar Mass | 238.19 g/mol |

| Classification | Ulosonic acid (an eight-carbon keto-sugar) jove.comnih.gov |

| Primary Function | Essential structural component of Lipopolysaccharide (LPS) in most Gram-negative bacteria. nih.govasm.orgnih.gov |

| Location in LPS | Inner core region, linking Lipid A to the core oligosaccharide. oup.comnih.govinrs.ca |

| Linkage to Lipid A | α-ketosidic linkage. nih.govnih.govcdnsciencepub.com |

Enzymes of the Kdo Biosynthetic Pathway

| Enzyme | Gene Name | Function |

| D-arabinose 5-phosphate isomerase | kdsD | Converts D-ribulose 5-phosphate into D-arabinose 5-phosphate (A5P). nih.govnih.gov |

| Kdo-8-phosphate synthase | kdsA | Catalyzes the condensation of phosphoenolpyruvate (PEP) and A5P to produce Kdo-8-phosphate. ucl.ac.uknih.gov |

| Kdo-8-phosphate phosphatase | kdsC | Hydrolyzes Kdo-8-phosphate to Kdo and inorganic phosphate. nih.govnih.gov |

| CMP-Kdo synthetase | kdsB | Activates Kdo by transferring a CMP moiety from CTP, forming CMP-Kdo for subsequent transfer to lipid A. nih.gov |

Structure

3D Structure

Properties

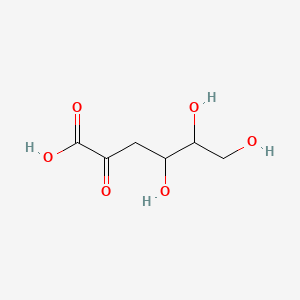

IUPAC Name |

4,5,6-trihydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAMZTWLKIDIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864781 | |

| Record name | 3-Deoxyhex-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158647-63-3 | |

| Record name | 3-Deoxyhex-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Architecture and Conformational Dynamics of Kdo

Elucidation of Absolute Configuration and Stereoisomeric Forms

The absolute configuration of Kdo is defined as 3-deoxy-D-manno-oct-2-ulosonic acid. This designation indicates that the four chiral centers at carbons 4, 5, 6, and 7 possess the same stereochemistry as D-mannose. wikipedia.org The spatial arrangement of these hydroxyl groups is critical for its recognition and processing by bacterial enzymes. The determination of this absolute configuration has been achieved through a combination of chemical synthesis, X-ray crystallography, and spectroscopic methods. tandfonline.comresearchgate.netscielo.brpharmacy180.com

Kdo can exist in various stereoisomeric forms, including anomers and epimers. The anomeric carbon (C2) can adopt either an α or β configuration, giving rise to two diastereomers. nih.gov Furthermore, epimers at different carbon positions can exist, although the D-manno configuration is the most biologically significant. The precise stereochemistry is crucial for its function; for instance, the enzyme CMP-Kdo synthetase, involved in lipopolysaccharide biosynthesis, exhibits a high degree of stereospecificity. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Absolute Configuration | D-manno configuration at C4, C5, C6, and C7. wikipedia.org | Essential for recognition by bacterial enzymes involved in lipopolysaccharide synthesis. nih.gov |

| Anomers | Exists as α and β anomers at the C2 position. nih.gov | Influences the overall shape and reactivity of the molecule. researchgate.net |

| Epimers | Isomers that differ in configuration at one chiral center. While other epimers are possible, the D-manno form is the most prevalent in nature. nih.gov | Variations in epimeric form can drastically alter biological activity. |

Pyranose-Furanose Equilibrium and Anomeric Configuration Studies

In solution, Kdo exists in a dynamic equilibrium between several cyclic forms, primarily the six-membered pyranose and five-membered furanose rings, as well as a minor open-chain form. utsouthwestern.edupsu.edumasterorganicchemistry.com The pyranose form is generally the most stable and predominant species. tandfonline.compsu.edu This equilibrium is influenced by factors such as solvent, temperature, and the presence of substituents. nih.gov

The anomeric configuration (α or β) at the C2 carbon further diversifies the conformational landscape. The α-anomer is often the major species in equilibrium for the pyranose form. utsouthwestern.edunih.gov The orientation of the anomeric hydroxyl group (axial in the α-pyranose form and equatorial in the β-pyranose form) has a profound impact on the molecule's reactivity and its ability to act as a glycosyl donor in enzymatic reactions. msu.edu The anomeric effect, which involves electrostatic interactions between the ring oxygen and the anomeric substituent, favors the axial orientation of the anomeric hydroxyl group. msu.edu

| Form | Ring Size | Predominance | Key Characteristics |

|---|---|---|---|

| Pyranose | Six-membered ring | Major form in solution. tandfonline.compsu.edu | Exists as α and β anomers. The α-pyranose is often the most abundant species. utsouthwestern.edunih.gov |

| Furanose | Five-membered ring | Minor form in solution. utsouthwestern.edupsu.edu | Can be favored under certain derivatization conditions. psu.edu Also exists as α and β anomers. nih.gov |

| Open-chain | Acyclic | Present in very small amounts at equilibrium. masterorganicchemistry.com | Acts as an intermediate in the interconversion between cyclic forms. |

Advanced Spectroscopic Probes for Conformational Analysis (e.g., NMR Spectroscopy for Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the detailed conformational features of Kdo in solution. numberanalytics.com One-dimensional and two-dimensional NMR experiments provide a wealth of information, including chemical shifts and coupling constants, which are instrumental in defining the stereochemistry and conformational preferences. nih.govnih.gov

The magnitude of vicinal proton-proton coupling constants (³J-values) is particularly informative. libretexts.org For instance, the ³J(H3ax, H4) and ³J(H3eq, H4) coupling constants in the pyranose ring provide direct evidence for the chair conformation and the relative orientation of substituents. tandfonline.com In the pyranose form of Kdo, the ring typically adopts a stable chair conformation, such as the ⁵C₂(D) chair. tandfonline.com X-ray crystallography has confirmed that in the solid state, ammonium (B1175870) 3-deoxy-D-manno-2-octulosonate monohydrate exists with the pyranose ring in an almost perfect ⁵C₂(D) chair conformation. tandfonline.com

| Coupling Constant | Typical Value (Hz) | Structural Information |

|---|---|---|

| ³J(H3ax, H4) | ~12.4 Hz | Indicates a trans-diaxial relationship, characteristic of a chair conformation. utsouthwestern.edu |

| ³J(H3eq, H4) | ~5.5 Hz | Indicates an axial-equatorial relationship. utsouthwestern.edu |

| ³J(H1, H2) | ~5.6 Hz (for α-anomer) | Helps to assign the anomeric configuration. nih.gov |

| ³J(H3, H4) (furanose) | α: ~6.1 Hz, β: ~2.2 Hz | Differentiates between furanose anomers. nih.gov |

Biosynthetic Pathways and Regulatory Mechanisms of Kdo Metabolism

Enzymatic Cascade Leading to Kdo: Precursors and Intermediates

The synthesis of Kdo is a multi-step enzymatic process that begins with a precursor from the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This cascade involves several key enzymes that catalyze specific reactions to produce Kdo, which is then activated for its incorporation into the growing lipopolysaccharide molecule. researchgate.netnih.gov

The established biosynthetic pathway for Kdo involves four sequential enzymatic reactions:

Isomerization: The pathway initiates with the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P), a reaction catalyzed by D-arabinose 5-phosphate isomerase. researchgate.netresearchgate.net

Condensation: Kdo-8-phosphate synthase then catalyzes the condensation of A5P and phosphoenolpyruvate (B93156) (PEP) to form 3-deoxy-D-manno-octulosonate 8-phosphate (Kdo-8-P). researchgate.netnih.gov

Phosphatase Activity: Kdo-8-phosphate phosphatase subsequently hydrolyzes Kdo-8-P to yield Kdo and inorganic phosphate. researchgate.netuniprot.org

Activation: Finally, CMP-Kdo synthetase activates Kdo by transferring a cytidine (B196190) monophosphate (CMP) group from CTP, forming CMP-Kdo, the activated sugar donor for LPS biosynthesis. researchgate.netnih.gov

Characterization of Key Biosynthetic Enzymes (e.g., KdsB, KDPG aldolase (B8822740), YrbI)

Several key enzymes are central to the Kdo biosynthetic pathway, each with specific roles in the synthesis and subsequent utilization of Kdo.

KdsB (CMP-Kdo Synthetase): This enzyme catalyzes the activation of Kdo to CMP-Kdo, a crucial step for its incorporation into lipopolysaccharide. nih.govasm.org The reaction involves the transfer of a CMP moiety from CTP to Kdo. nih.gov Studies have shown that KdsB from Escherichia coli is a cytosolic enzyme. asm.org The enzyme is essential for bacterial viability, as the resulting CMP-Kdo is the substrate for Kdo transferases. nih.govresearchgate.net Research on Myxococcus xanthus has demonstrated that its KdsB can process 8-azido-8-deoxy-Kdo, albeit less efficiently than the natural substrate, but cannot utilize 7-azido-7-deoxy-Kdo. inrs.ca

KDPG Aldolase: 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is primarily involved in the Entner-Doudoroff pathway, where it catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govwikipedia.org While not directly part of the primary Kdo biosynthetic pathway, its ability to catalyze aldol (B89426) condensations has been explored for the synthesis of Kdo and its analogs. core.ac.uk However, the natural substrate specificity of KDPG aldolase limits its broad application in this context. nih.gov

YrbI (KdsC): The gene yrbI has been identified to encode the Kdo-8-phosphate phosphatase, and is now more commonly referred to as kdsC. researchgate.netuniprot.org This enzyme is responsible for the third step in the Kdo biosynthetic pathway, catalyzing the hydrolysis of 3-deoxy-D-manno-octulosonate 8-phosphate (KDO-8-P) to produce Kdo and inorganic phosphate. uniprot.orgiucr.org In E. coli, the yrbI gene is located adjacent to yrbH (kdsD), which encodes the D-arabinose 5-phosphate isomerase, the first enzyme in the pathway. nih.gov While essential in many Gram-negative bacteria, studies have shown that kdsC is non-essential in E. coli, suggesting the presence of redundant phosphatase activity. researchgate.netnih.gov

| Enzyme (Gene) | Function | Substrates | Products | Cellular Location |

|---|---|---|---|---|

| KdsB (CMP-Kdo Synthetase) | Activation of Kdo | Kdo, CTP | CMP-Kdo, Pyrophosphate | Cytosol |

| KDPG Aldolase | Reversible aldol cleavage | 2-keto-3-deoxy-6-phosphogluconate | Pyruvate, D-glyceraldehyde-3-phosphate | Cytosol |

| YrbI (KdsC) | Hydrolysis of Kdo-8-P | 3-deoxy-D-manno-octulosonate 8-phosphate, H₂O | 3-deoxy-D-manno-octulosonate, Phosphate | Cytosol |

Substrate Specificity and Catalytic Mechanisms of Kdo-Related Enzymes

The enzymes involved in Kdo metabolism exhibit a high degree of substrate specificity and employ sophisticated catalytic mechanisms to ensure the correct synthesis and transfer of this crucial sugar.

KdsA (Kdo-8-phosphate synthase): This enzyme catalyzes the condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP). nih.gov The catalytic mechanism is proposed to be sequential, with PEP binding to the enzyme before A5P. nih.govcabidigitallibrary.org The reaction is essentially irreversible. unam.mx Studies on KdsA from various organisms have revealed two classes: metal-independent and metal-dependent enzymes. cabidigitallibrary.org The E. coli enzyme is metal-independent. cabidigitallibrary.org

KdsC (Kdo-8-phosphate phosphatase): This enzyme belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases. nih.gov It demonstrates high specificity for its substrate, Kdo-8-P. nih.gov Structural studies have identified key residues in the active site that are responsible for substrate binding and catalysis. nih.gov A conserved arginine residue forms a salt bridge with the carboxylate group of the substrate, playing a crucial role in specificity. nih.gov

KdsB (CMP-Kdo synthetase): The reaction catalyzed by KdsB is unique among sugar-activating enzymes as it directly couples the sugar to CMP, rather than forming a nucleoside diphosphate (B83284) sugar. nih.gov The catalytic mechanism is proposed to be an SN2-type attack of the Kdo 2-hydroxyl group on the α-phosphate of CTP. nih.gov Structural studies have shown that the binding of Kdo induces a conformational change, leading to the closure of the active site. nih.gov

KpsS (β-KDO Transferase): In some E. coli serotypes, a β-KDO transferase called KpsS initiates the synthesis of a lipid acceptor for polysialic acid capsule production. acs.org This enzyme transfers a Kdo residue from CMP-Kdo to a phosphatidylglycerol lipid. acs.org KpsS shows a preference for phosphatidylglycerol with longer fatty acid chains. acs.org

Genetic Determinants and Transcriptional Control of Kdo Biosynthesis

The genes encoding the enzymes of the Kdo biosynthetic pathway are often clustered together on the bacterial chromosome, allowing for coordinated regulation. researchgate.netasm.org

In E. coli, the genes kdsA and kdsB are subject to growth phase-dependent regulation at the transcriptional level. asm.orgresearchgate.net Their expression is highest during the early logarithmic phase of growth and decreases as the cells enter the late logarithmic and stationary phases. asm.orgresearchgate.net Despite the downregulation of transcription, the enzymatic activities of KdsA and KdsB can still be detected in stationary-phase cells. asm.orgresearchgate.net

The genes kdsD (formerly yrbH) and kdsC (formerly yrbI) are located in the yrbG-yhbG locus in E. coli. researchgate.netnih.gov This locus is organized into at least three operons. researchgate.net While some genes in this locus are essential for viability, kdsD and kdsC have been shown to be non-essential, indicating the presence of other enzymes that can perform their functions. researchgate.netnih.gov

The expression of the kdsA gene in plants has also been shown to be regulated, with transcript levels peaking during the M phase of the cell cycle. researchgate.net

Allosteric Regulation and Feedback Inhibition in Kdo Biosynthetic Pathways

The Kdo biosynthetic pathway is subject to regulatory mechanisms that ensure a balanced supply of this essential component for LPS synthesis. Feedback inhibition is a key mechanism where the end product of a pathway inhibits an early enzymatic step.

In Bacteroides fragilis, the enzyme arabinose-5-phosphate (B10769358) isomerase (API), which catalyzes the first step of Kdo biosynthesis, has been found with the end product, CMP-Kdo, bound at its active site. researchgate.net This suggests that CMP-Kdo acts as a feedback inhibitor of API, regulating the entry of precursors into the pathway. researchgate.net

Biological Functions and Physiological Significance of Kdo

Essential Role in Bacterial Lipopolysaccharide (LPS) and Capsule Polysaccharide (CPS) Structure

3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a structurally unique eight-carbon sugar that serves as a cornerstone in the architecture of the outer membrane of most Gram-negative bacteria. pnas.orgresearchgate.net It is a ubiquitous and highly conserved component of lipopolysaccharide (LPS), the major glycolipid constituent of the outer leaflet of the outer membrane. pnas.orgwikipedia.orgchemrxiv.org In the canonical structure of LPS, Kdo functions as the critical bridge, covalently linking the hydrophobic lipid A domain to the core oligosaccharide and, by extension, the O-antigen polysaccharide. cdnsciencepub.comnih.govresearchgate.netresearchgate.net This connection is typically an acid-labile α-ketosidic linkage from Kdo to the C6 position of a glucosamine (B1671600) residue in lipid A. cdnsciencepub.comnih.gov

The inner core region of LPS is characterized by the presence of Kdo, and its structure can exhibit diversity. cdnsciencepub.comresearchgate.net While many bacteria, like Escherichia coli, possess two Kdo residues (a Kdo₂-lipid A structure), the number can vary. wikipedia.orgrsc.orgasm.org For instance, some species have only one Kdo unit, while others, such as Chlamydia trachomatis, may have three. researchgate.netrsc.org These Kdo residues can be further substituted with molecules like phosphate (B84403), phosphoethanolamine, galactose, or L-arabinofuranose, contributing to the structural heterogeneity of the LPS inner core. cdnsciencepub.comresearchgate.net The transfer of Kdo to the lipid A precursor is a crucial step in LPS biosynthesis, catalyzed by Kdo transferases (also known as WaaA). researchgate.netmdpi.com

Beyond its fundamental role in LPS, Kdo is also a key component in the assembly of certain bacterial capsule polysaccharides (CPS). pnas.orgnih.gov In many Gram-negative pathogens, including strains of E. coli, Neisseria meningitidis, and Haemophilus influenzae, group 2 capsules are anchored to the cell surface via a conserved glycolipid terminus. nih.govpnas.orgpnas.org This terminus consists of a lysophosphatidylglycerol (B1238068) lipid attached to a chain of β-linked Kdo residues (a poly-Kdo linker). nih.govpnas.org This poly-Kdo structure, which can contain five to nine Kdo units, connects the main capsular polysaccharide chain to its lipid anchor. nih.govpnas.org The synthesis of this linker is carried out by specific β-Kdo transferases, such as KpsC and KpsS, which are distinct from the α-Kdo transferases involved in LPS biosynthesis. pnas.orgnih.govnih.gov

Table 1: Structural Role of Kdo in Bacterial Polysaccharides

| Polysaccharide | Kdo Function | Typical Linkage | Key Enzymes | Bacterial Examples |

| Lipopolysaccharide (LPS) | Links Lipid A to the core oligosaccharide. cdnsciencepub.comnih.govresearchgate.net | α-ketosidic linkage. pnas.orgcdnsciencepub.com | α-Kdo transferase (WaaA). researchgate.netmdpi.com | Escherichia coli, Salmonella enterica, Chlamydia psittaci. wikipedia.orgcdnsciencepub.com |

| Capsule Polysaccharide (CPS) - Group 2 | Forms a poly-Kdo linker connecting the polysaccharide to a lipid anchor. nih.govpnas.org | β-(2→4) and β-(2→7) linkages. nih.gov | β-Kdo transferases (KpsC, KpsS). nih.govnih.gov | Escherichia coli (K1, K5), Neisseria meningitidis, Haemophilus influenzae. nih.govpnas.org |

Contribution to Outer Membrane Integrity and Bacterial Viability

The presence of Kdo in lipopolysaccharide is paramount for the structural integrity of the outer membrane and, consequently, for the viability of most Gram-negative bacteria. pnas.orgcdnsciencepub.comnih.gov The Kdo-lipid A moiety is considered the minimal LPS structure required to support bacterial growth and maintain a functional outer membrane in model organisms like E. coli. rsc.orgmicrobiologyresearch.orgnih.gov Genes responsible for the biosynthesis of Kdo₂-lipid A are essential, and mutations that block its formation are typically lethal, leading to a halt in cell growth. researchgate.netmicrobiologyresearch.orgmicrobiologyresearch.org

The anionic nature of Kdo, conferred by its carboxyl group, is crucial for stabilizing the outer membrane. researchgate.netrsc.org This negative charge facilitates cross-bridging between adjacent LPS molecules via divalent cations (like Mg²⁺ and Ca²⁺). researchgate.netbiorxiv.org These electrostatic interactions are thought to enable tighter packing of LPS molecules, which increases the mechanical strength of the outer membrane and decreases its permeability to hydrophobic substances, including detergents and certain antibiotics. researchgate.netrsc.orgmicrobiologyresearch.orgnih.gov A properly assembled Kdo-containing core is essential for the subsequent steps of LPS maturation, including the transport of the complete LPS molecule to the outer membrane. asm.orgmicrobiologyresearch.org Disruption of Kdo synthesis or its transfer to lipid A leads to the accumulation of incomplete LPS precursors and severely compromises the outer membrane's barrier function. researchgate.netmicrobiologyresearch.org

The synthesis of Kdo₂-lipid A is a prerequisite for the efficient action of the MsbA flippase, an ABC transporter that translocates the core-lipid A from the inner leaflet to the periplasmic face of the inner membrane. wikipedia.orgasm.org The requirement for at least Kdo₂-lipid A for viability in many bacteria reflects the substrate preference of this essential transporter. asm.org Therefore, the incorporation of Kdo is not only a structural requirement but also a critical checkpoint in the complex assembly line of the bacterial outer membrane. microbiologyresearch.org

Involvement in Host-Pathogen Interactions and Microbial Virulence (Focus on molecular mechanisms)

Kdo and its structural presentation within LPS play a significant role in the interplay between bacteria and their hosts, directly influencing microbial virulence. wikipedia.orgmicrobiologyresearch.org The Kdo-lipid A domain is the primary structure recognized by the host's innate immune system. microbiologyresearch.orgnih.gov Specifically, the TLR4/MD-2 receptor complex on host immune cells recognizes LPS, triggering an inflammatory response. microbiologyresearch.orgnih.gov While this response is crucial for clearing infections, pathogenic bacteria have evolved molecular mechanisms to modify their LPS, including the Kdo region, to evade this immune surveillance and enhance their survival. researchgate.netmicrobiologyresearch.orgnih.gov

One such mechanism involves the enzymatic modification of the Kdo moiety. In the highly virulent pathogen Francisella tularensis, a two-component Kdo hydrolase (KdhAB) has been identified. nih.govnih.gov This enzyme catalyzes the removal of a side-chain Kdo sugar from LPS precursors. nih.gov A mutant strain of F. tularensis lacking this hydrolase (ΔkdhAB) was significantly attenuated in virulence. nih.govnih.gov The mutant induced a stronger and earlier innate immune response, characterized by higher levels of proinflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov This heightened response was found to be dependent on Toll-like receptor 2 (TLR2), suggesting that the removal of the Kdo residue by the wild-type bacterium helps it to avoid TLR2-mediated recognition. nih.govnih.gov Similar Kdo hydrolase activity has been noted in Helicobacter pylori, where its inactivation affects resistance to antimicrobial peptides. microbiologyresearch.org

In other bacteria, the addition of charged groups to the Kdo-heptose inner core is a molecular checkpoint that influences outer membrane stability and virulence. microbiologyresearch.org For example, phosphorylation of the inner core can be critical for the proper assembly of a complete LPS molecule, which is necessary for resistance to host defenses. microbiologyresearch.org The structural diversity of the Kdo-lipid A domain among pathogens like H. pylori is thought to be an evolutionary adaptation to pressure from the host immune system. researchgate.net By altering this key region, bacteria can modulate the intensity of the host's immune response, contributing to chronic infection and pathogenicity. wikipedia.orgmicrobiologyresearch.org

Table 2: Kdo-Modifying Enzymes and Their Role in Virulence

| Enzyme System | Organism | Molecular Action | Impact on Virulence |

| Kdo hydrolase (KdhAB) | Francisella tularensis | Removes a side-chain Kdo from the LPS precursor. nih.govnih.gov | Evasion of TLR2-mediated innate immunity; enhances virulence. Deletion of the enzyme leads to attenuation. nih.govnih.gov |

| Kdo hydrolase | Helicobacter pylori | Removes the outer Kdo residue from the LPS precursor. microbiologyresearch.org | Affects antimicrobial peptide resistance and expression of surface antigens. microbiologyresearch.org |

| Core Kinases (e.g., WaaP) | Various Gram-negative bacteria | Phosphorylate the heptose residues linked to Kdo. microbiologyresearch.org | Critical for outer membrane stability and subsequent LPS assembly, which is essential for full virulence. microbiologyresearch.org |

Role as an Intermediary Metabolite in Broader Carbohydrate Metabolism

While Kdo is most renowned for its structural role in bacteria, its biosynthesis positions it as a key intermediary metabolite that links central carbohydrate metabolism to the specialized production of cell surface polysaccharides. researchgate.netwikipedia.org The Kdo biosynthetic pathway begins with an intermediate from the pentose (B10789219) phosphate pathway, D-ribulose 5-phosphate. researchgate.net This is converted to D-arabinose 5-phosphate, which then undergoes an aldol (B89426) condensation with phosphoenolpyruvate (B93156) (an intermediate of glycolysis) to form Kdo-8-phosphate. researchgate.net This reaction is catalyzed by Kdo-8-phosphate synthase (KdsA). researchgate.net Following dephosphorylation to Kdo, the sugar must be activated for transfer. researchgate.net

This activation is a unique biochemical step. Unlike most sugars, which are activated by UDP or GDP, Kdo is activated by CTP (cytidine triphosphate) to form the high-energy sugar nucleotide CMP-Kdo. oup.comuniprot.orgpdbj.org This reaction is catalyzed by CMP-Kdo synthetase (CKS, or KdsB). researchgate.netuniprot.org CMP-Kdo is the activated donor substrate used by Kdo transferases for the incorporation of Kdo into both LPS and CPS. pnas.orgresearchgate.netnih.gov The enzymes of the Kdo biosynthetic pathway are highly conserved among Gram-negative bacteria, and because this pathway is generally absent in mammals, its components are considered attractive targets for the development of new antimicrobial agents. researchgate.netpdbj.org

Interestingly, the role of Kdo is not entirely restricted to bacteria. A similar biosynthetic pathway and the activated sugar CMP-Kdo are found in plants. uniprot.orguniprot.org In the plant kingdom, Kdo is a component of the structurally complex pectic polysaccharide rhamnogalacturonan II (RG-II), which is located in the primary cell wall. uniprot.orguniprot.org The presence of RG-II is essential for normal plant growth and development, indicating a broader biological significance for Kdo as a specialized carbohydrate building block beyond the bacterial world. uniprot.org

Table 3: Key Enzymes of the Kdo Biosynthetic Pathway

| Enzyme | Gene Name (E. coli) | Reaction Catalyzed | Link to Central Metabolism |

| D-arabinose 5-phosphate isomerase | KdsD / GutQ | D-ribulose 5-phosphate ↔ D-arabinose 5-phosphate | Connects to the Pentose Phosphate Pathway. researchgate.net |

| Kdo-8-phosphate synthase | KdsA | D-arabinose 5-phosphate + Phosphoenolpyruvate → Kdo-8-phosphate + Pi | Utilizes intermediates from the Pentose Phosphate Pathway and Glycolysis. researchgate.net |

| Kdo-8-phosphate phosphatase | KdsC | Kdo-8-phosphate → Kdo + Pi | Prepares Kdo for activation. researchgate.net |

| CMP-Kdo synthetase | KdsB | Kdo + CTP → CMP-Kdo + PPi | Activates Kdo for transfer to LPS/CPS. researchgate.netuniprot.org |

Chemical Synthesis and Derivatization of Kdo and Its Analogues

Chemoenzymatic and Total Chemical Synthesis Approaches

The synthesis of 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) and its derivatives is crucial for studying bacterial lipopolysaccharides (LPS) and developing new antibacterial agents. Both chemoenzymatic and total chemical synthesis strategies have been developed to access these complex molecules.

Chemoenzymatic synthesis offers an efficient route to Kdo and related 3-deoxysugars. These methods often leverage the catalytic activity of enzymes to perform key transformations with high stereoselectivity, which can be challenging to achieve through purely chemical means.

A notable chemoenzymatic approach involves a one-pot, three-enzyme (OPME) system. nih.gov This system starts with D-ribulose 5-phosphate and utilizes D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC) to produce Kdo in a 72% isolated yield. nih.gov Another method exploits the promiscuous aldolase (B8822740) activity of macrophomate (B1257912) synthase (MPS) to catalyze the diastereoselective addition of pyruvate (B1213749) enolate to various aldehydes, providing access to differentially protected 3-deoxysugar derivatives. nih.gov Additionally, microbial routes have been explored for the synthesis of related compounds like 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate (KDPG). nih.gov

Total chemical synthesis provides a versatile platform to create Kdo and a wide array of its analogues that may not be accessible through enzymatic routes. These syntheses often start from readily available monosaccharides.

Several total syntheses of Kdo have been reported. One approach starts from D-mannose and involves a 15-step sequence to produce 6-amino-2,6-dideoxy-α-Kdo. acs.orgresearchgate.netcanada.ca Key steps in this synthesis include a Horner–Wadsworth–Emmons reaction for chain extension and either a Pd-catalyzed reductive cyclization or a tandem Staudinger/aza-Wittig reaction to form the Kdo-like ring. acs.orgresearchgate.net Another total synthesis of Kdo and its analogue, 2-deoxy-β-Kdo, utilizes an Ireland-Claisen rearrangement and a double-Sharpless asymmetric dihydroxylation as key steps. nih.gov A practical route to Kdo and 3-deoxy-D-arabino-2-heptulosonic acid (DAH) has also been developed, featuring Wittig olefination and Corey-Fuchs alkynylation for chain homologation. researchgate.net Furthermore, syntheses starting from D-glucono-1,5-lactone have been described for 3-deoxy-D-erythro-2-hexulosonic acid (KDG). researchgate.net

These synthetic strategies, both chemoenzymatic and total chemical, are instrumental in providing the necessary quantities of Kdo and its derivatives for biological and medicinal chemistry research.

Stereoselective and Regioselective Synthesis Strategies

The stereocontrolled synthesis of Kdo glycosides is a significant challenge due to the lack of a participating group at the C3 position, which often leads to the formation of undesired glycal byproducts and a mixture of anomeric isomers. sci-hub.st To address this, various stereoselective and regioselective strategies have been developed.

Stereoselective Synthesis:

A key strategy for achieving α-selectivity in Kdo glycosylation involves the use of conformationally constrained donors. Protecting the 4,5-hydroxyl groups with a bulky isopropylidene or a 5,7-O-di-tert-butylsilylene (DTBS) group locks the pyranose ring conformation, favoring the formation of α-ketosides. nih.govthieme-connect.comnih.gov For instance, using a 4,5-O-isopropylidene-protected Kdo N-trifluoroacetoimidate donor in acetonitrile (B52724) enhances reactivity and α-selectivity. thieme-connect.com Similarly, 5,7-O-DTBS protected Kdo ethyl thioglycoside donors have been shown to provide complete α-selectivity with a wide range of acceptors. nih.gov

Another approach involves the introduction of a temporary directing group at the C3 position. A C3-p-tolylthio-substituted Kdo phosphite (B83602) donor enhances reactivity, suppresses elimination byproducts, and provides complete α-stereocontrol. researchgate.netnih.govresearchgate.netresearchgate.net This directing group can be efficiently removed after glycosylation via free-radical reduction. nih.gov

The synthesis of β-Kdo glycosides has also been addressed. An indirect method involves the formation of a glycal with an anomeric carbon-linkage to an electron-rich aromatic group, which then reacts with alcohols in the presence of N-iodosuccinimide (NIS) to selectively form 2-iodo β-glycosides. nih.gov Stereoselective synthesis of β-C-glycosides of Kdo has also been achieved through SmI2-mediated Reformatsky reactions. cofc.edu

Regioselective Synthesis:

Regioselective glycosylation is crucial for the synthesis of complex Kdo-containing oligosaccharides. The strategic use of protecting groups allows for the selective reaction at specific hydroxyl groups of a polyol acceptor. For example, a 4,5,7,8-tetraol Kdo acceptor was regioselectively glycosylated at the 4- and 8-positions using a 3-iodo-Kdo fluoride (B91410) donor. rsc.org This donor also enabled the regioselective glycosylation of a diol acceptor to form a trisaccharide. rsc.org

The synthesis of branched Kdo oligosaccharides often relies on highly regioselective glycosylation steps. For instance, the synthesis of a 4,8-dibranched Kdo trisaccharide was achieved through a double regioselective glycosylation of a tetraol acceptor. rsc.org Similarly, a branched trisaccharide, α-Kdo-(2→4)[β-l-Ara4N-(1→8)]-α-Kdo, was synthesized using a regioselective glycosylation of an intermediate disaccharide acceptor with a Kdo bromide donor. researchgate.net

These advanced stereoselective and regioselective strategies have significantly enhanced the ability to synthesize complex and biologically relevant Kdo-containing structures.

Design and Synthesis of Kdo Analogues and Probes (e.g., Kdo-N3) for Biochemical Studies

The design and synthesis of Kdo analogues and chemical probes are essential for investigating the biosynthesis and function of LPS, as well as for developing potential inhibitors of enzymes in the Kdo pathway. acs.orgnih.gov

A prominent example of a Kdo-based probe is 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N3) . researchgate.net This analogue contains an azide (B81097) group at the C8 position, which serves as a chemical handle for "click" chemistry reactions. researchgate.netnih.gov Kdo-N3 can be metabolically incorporated into the LPS of Gram-negative bacteria. researchgate.netchemrxiv.org Once incorporated, the azide moiety can be reacted with a fluorescently tagged alkyne, allowing for the visualization and tracking of newly synthesized LPS molecules on the cell surface. researchgate.netnih.gov The synthesis of Kdo-N3 has been optimized, and its utility has been demonstrated in various E. coli strains. nih.govchemrxiv.orgrsc.org

Researchers have also synthesized other Kdo analogues to probe enzyme specificity and function. For instance, 5-epi-Kdo-8-N3 and 5-deoxy-Kdo-8-N3 were synthesized to investigate the influence of modifications at the C5 position on LPS production. acs.org Studies showed that 5-epi-Kdo-8-N3 was successfully incorporated into the LPS of E. coli, leading to increased sensitivity to vancomycin, which suggests an impact on outer membrane integrity. acs.org

To target enzymes like CMP-Kdo synthetase, a series of derivatives of the 2-deoxy analogue of β-Kdo have been synthesized. nih.gov In these analogues, the carboxylate group at C2 was replaced with various functional groups, including amides, hydroxamic acids, alcohols, and phosphonates. nih.gov The hydroxamic acid derivative was found to be the most potent inhibitor among the synthesized compounds, although it was less active than the parent 2-deoxy-β-Kdo. nih.gov

Furthermore, 3-C-branched Kdo analogues have been synthesized via Sonogashira coupling of a 3-iodo Kdo glycal with terminal alkynes. acs.org These enyne analogues were then converted to 2-deoxy-β-carboxyl Kdo analogues in a stereocontrolled manner, providing access to novel Kdo derivatives with potential biological activity. acs.org

The development of these diverse Kdo analogues and probes provides powerful tools for dissecting the intricate processes of LPS biosynthesis and for the discovery of new antibacterial agents.

Glycosylation Reactions Involving Kdo and its Derivatives

Glycosylation reactions involving 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) are fundamental for the synthesis of oligosaccharides found in the lipopolysaccharide (LPS) inner core and capsular polysaccharides of Gram-negative bacteria. acs.orgsci-hub.stnih.gov The stereocontrolled formation of the glycosidic linkage is a primary challenge due to the absence of a participating group at C3, which can lead to the formation of glycal byproducts and mixtures of α- and β-anomers. sci-hub.st

Various glycosyl donors have been developed to address these challenges. Kdo thioglycosides, particularly ethyl thioglycosides, have been widely used. nih.govnih.gov For example, per-O-acetyl or benzyl-protected Kdo thioglycoside donors have shown excellent equatorial (α) selectivity in coupling reactions at low temperatures. nih.gov The use of a 5,7-O-di-tert-butylsilylene (DTBS) protecting group on Kdo ethyl thioglycoside donors also ensures complete α-selectivity. nih.gov

Kdo glycosyl fluorides are another class of effective donors. thieme-connect.comrsc.org The 4,5-O-isopropylidene protected Kdo fluoride donor has been used for the synthesis of various Kdo-containing structures, including fragments of Neisseria meningitidis and Helicobacter pylori LPS. thieme-connect.comrsc.org

More recently, Kdo phosphite donors have been introduced. A C3-p-tolylthio-substituted Kdo phosphite donor was developed for the stereoselective synthesis of α-Kdo glycosides, demonstrating enhanced reactivity and complete α-stereocontrol. researchgate.net This methodology has been applied to the synthesis of highly branched Kdo oligosaccharides. researchgate.net

The choice of promoter is also critical for the outcome of Kdo glycosylation. Common promoters include N-iodosuccinimide (NIS) in combination with a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf). sci-hub.stnih.gov Gold(I) catalysts, such as SPhosAuNTf2, have been employed with peracetylated Kdo ortho-hexynylbenzoate donors in the presence of dimethylformamide (DMF) as a modulating molecule to achieve good α-selectivity. acs.org

The reactivity and selectivity of glycosylation reactions are also influenced by the protecting groups on both the donor and the acceptor. For instance, the regioselective glycosylation of a diol acceptor was achieved using a Kdo fluoride donor, leading to the formation of a trisaccharide with high anomeric selectivity. rsc.org The synthesis of complex structures like the Kdo-lipid A portion of E. coli Re lipopolysaccharide involved the selective cleavage of silyl (B83357) protecting groups to generate a diol acceptor, which was then regioselectively glycosylated. rsc.org Additive-assisted approaches, such as using DMF, have also been developed to modulate the stereoselectivity of glycosylation with peracetylated Kdo ynenoate donors. rsc.org

These advancements in Kdo glycosylation chemistry have enabled the synthesis of a wide range of biologically important and structurally complex Kdo-containing glycans.

Advanced Analytical Methodologies for Kdo Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS, HPLC)

Chromatographic methods are fundamental for isolating and quantifying Kdo from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. teledynelabs.comwikipedia.org It operates by pumping a liquid sample through a column filled with a stationary phase. Different components interact with the stationary phase at different rates, leading to their separation. teledynelabs.comwikipedia.orgshimadzu.com HPLC can be used for the analysis of Kdo and its derivatives, often coupled with a detector for quantification. koreascience.krresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of Kdo. After appropriate derivatization to increase volatility, Kdo can be separated by gas chromatography and subsequently identified and quantified by mass spectrometry. This method has been instrumental in the structural elucidation of the lipopolysaccharide core region of various bacteria where Kdo is a key component. cdnsciencepub.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. 360biolabs.comnebiolab.comrsc.orgeag.com LC-MS separates compounds based on their physicochemical properties, while MS distinguishes them by their mass-to-charge ratio. nebiolab.com LC-MS/MS takes this a step further by using two stages of mass spectrometry, which provides more detailed structural information and enhanced sensitivity, making it ideal for analyzing complex mixtures and compounds at low concentrations. eag.comcreative-proteomics.com These techniques are widely used for the quantification of Kdo and for metabolomics studies investigating the effects of various conditions on bacterial metabolism, including the LPS biosynthesis pathway. 360biolabs.comfrontiersin.orgasm.org

| Technique | Principle | Primary Use in Kdo Research | Key Advantages |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. teledynelabs.com | Separation and quantification of Kdo and its derivatives. koreascience.krresearchgate.net | Versatile, widely applicable for quantification. wikipedia.org |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Structural elucidation of Kdo-containing structures. cdnsciencepub.com | High resolution for structural analysis. |

| LC-MS/MS | Liquid chromatographic separation coupled with two stages of mass analysis. eag.comcreative-proteomics.com | Highly sensitive quantification and metabolomics studies. 360biolabs.comasm.org | High sensitivity, selectivity, and structural information. eag.com |

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed structural analysis of Kdo-containing molecules and for comprehensive metabolomics studies.

Structural Elucidation: HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of Kdo and its derivatives. Techniques such as electrospray ionization (ESI) coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) have been successfully used for the structural elucidation of core oligosaccharides from bacterial LPS. glyco.ac.ru This level of detail is essential for understanding the structural diversity of the inner core region of endotoxins.

Metabolomics: Untargeted metabolomics, often employing LC-HRMS, allows for the global analysis of metabolites in a biological sample. frontiersin.org This approach has been used to study the metabolic response of bacteria to various stimuli, including antibiotic treatments. For instance, metabolomics studies have revealed significant changes in the levels of key metabolites in the LPS biosynthesis pathway, including Kdo, in response to antibiotics. asm.org These studies provide valuable insights into the mechanisms of action of antibiotics and the metabolic pathways associated with bacterial survival and response. asm.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. byjus.comwikipedia.orgebsco.com

Structural Assignment: One- and two-dimensional NMR techniques are used to completely assign the proton (¹H) and carbon (¹³C) NMR signals of Kdo-containing oligosaccharides. nih.govnih.gov This information confirms the primary structure, including the sequence and linkage of sugar residues. nih.govnih.gov For example, NMR has been used to determine the structure of the carbohydrate backbone of various bacterial lipopolysaccharides. nih.gov

Conformational Analysis: NMR is also a key tool for studying the three-dimensional structure and flexibility of Kdo-containing molecules in solution. auremn.org.br Techniques like Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of protons, which helps in determining the preferred conformation of oligosaccharides. nih.govnih.gov Conformational analysis is important as the 3D structure of the Kdo region can influence the biological activity of LPS. nih.gov Studies have shown that the conformation of Kdo-containing oligosaccharides can be influenced by factors such as the presence of other residues and their linkage points. nih.govnih.gov

| NMR Application | Information Gained | Significance in Kdo Research |

|---|---|---|

| 1D and 2D NMR (COSY, TOCSY, HSQC, HMBC) | Complete assignment of ¹H and ¹³C signals, sequence and linkage of monosaccharides. nih.govnih.govnih.gov | Confirms the primary structure of Kdo-containing oligosaccharides. nih.gov |

| NOE and ROE Experiments | Information on through-space proton-proton distances. nih.govnih.gov | Determines the preferred conformation and flexibility of Kdo structures in solution. nih.gov |

Enzymatic Assays and Radiometric Methods for Kdo Pathway Analysis

Enzymatic assays and radiometric methods are crucial for studying the enzymes involved in the Kdo biosynthetic pathway and for screening potential inhibitors.

Enzymatic Assays: These assays are used to measure the activity of specific enzymes in the Kdo pathway, such as Kdo-8-P synthase and CMP-Kdo synthetase. nih.govresearchgate.net Colorimetric assays, for instance, have been developed to detect the products of these enzymatic reactions. nih.gov Such assays are valuable for characterizing enzyme kinetics and for high-throughput screening of compound libraries to identify potential inhibitors of the Kdo pathway, which could be developed as antibacterial agents. nih.govresearchgate.net The development of these assays can be challenging, especially for membrane-associated proteins, and often requires the synthesis of specific substrates. researchgate.net

Radiometric Methods: These methods often involve the use of radioisotope-labeled substrates to track the enzymatic reactions in the Kdo pathway. While highly sensitive, these methods are often discontinuous and require the handling of radioactive materials, making them less suitable for high-throughput applications. researchgate.net

Immunochemical Approaches for Kdo Detection in Biological Samples

Immunochemical methods utilize the high specificity of antibodies to detect and quantify Kdo in various biological samples.

Monoclonal Antibodies: Specific monoclonal antibodies that recognize the Kdo epitope have been developed. creativebiolabs.net These antibodies are essential tools for a variety of immunochemical techniques. For example, they can be used in immunofluorescence microscopy to visualize the localization of Kdo-containing LPS in infected cells and in immunoblotting to detect Kdo in bacterial lysates. asm.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of Kdo, a capture ELISA can be employed where a "capture" antibody specific for Kdo is coated onto a microplate well to bind the Kdo antigen from a sample. mybiosource.com A "detection" antibody, which is also specific to the Kdo antigen and is typically conjugated to an enzyme, is then added to create a "sandwich" with the captured antigen. The addition of a substrate that reacts with the enzyme produces a measurable signal that is proportional to the amount of Kdo present. mybiosource.com This provides a sensitive and specific method for quantifying Kdo in biological samples.

Evolutionary and Comparative Biochemical Aspects of Kdo

Phylogenetic Analysis of Kdo Biosynthetic and Modifying Enzymes

The biosynthesis of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a critical pathway for most Gram-negative bacteria, as Kdo is an essential component of the lipopolysaccharide (LPS) in their outer membrane. wayne.edu The enzymes involved in this pathway, as well as those that modify the Kdo structure, have been the subject of phylogenetic analyses to understand their evolutionary origins and distribution.

The core Kdo biosynthetic pathway leading to Kdo2-lipid A involves nine enzymatic steps, and the genes encoding these enzymes are not universally present across all Gram-negative bacteria. researchgate.netd-nb.info A study examining the distribution of these nine enzymes across 61 bacterial genomes revealed a varied level of conservation. d-nb.info The complete nine-enzyme pathway, as characterized in Escherichia coli K-12, appears to be a more derived and optimized version found predominantly in E. coli and related Proteobacteria. researchgate.netd-nb.info Simpler, and likely less efficient, pathways are found in other bacterial groups. researchgate.netd-nb.info

Phylogenetic analysis suggests that the evolution of the Kdo2-lipid A biosynthetic pathway has been highly plastic, particularly within the Proteobacteria, reflecting adaptation to different environments. researchgate.net This evolution has involved gene duplication events. For instance, five of the nine enzymes in the pathway appear to have originated from three independent gene duplications. researchgate.netd-nb.info Two of these duplications occurred within the Proteobacteria lineage, leading to functional specialization of the duplicated genes and optimization of the pathway. researchgate.netd-nb.info

One of the key enzymes, Kdo-8-P synthase (KdsA), which catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and arabinose 5-phosphate (A5P) to form Kdo-8-P, is a potential drug target due to its essential role in bacterial homeostasis. wayne.edu Phylogenetic studies of KdsA have been conducted to understand its structural and mechanistic properties. wayne.edu

Another important enzyme is CMP-Kdo synthetase (CKS), which activates Kdo for its transfer into LPS. capes.gov.br Phylogenetic comparisons show that CKS shares sequence homology in its N-terminal domain with CMP-NeuAc synthetases, suggesting a common evolutionary origin for these nucleotide-sugar processing enzymes. capes.gov.br

Furthermore, a distinct family of glycosyltransferases responsible for synthesizing β-Kdo linkages has been identified. pnas.org These β-Kdo transferases, classified as the GT99 family, show no significant sequence similarity to the well-characterized α-Kdo transferases involved in LPS core biosynthesis, indicating a separate evolutionary path. pnas.org Phylogenetic analysis of these β-Kdo transferases reveals high sequence divergence, making deeper phylogenetic insights challenging. nih.gov

Interestingly, genes for Kdo biosynthesis have been found in some Gram-positive bacteria, such as Bacillus coahuilensis, likely acquired through horizontal gene transfer. frontiersin.org Phylogenetic analysis of the KdsB protein (CMP-Kdo synthetase) from B. coahuilensis supports this hypothesis. frontiersin.org The presence of Kdo biosynthetic pathways has also been identified in some microalgae, suggesting a more widespread distribution of this metabolic capability than previously thought. manchester.ac.uk

Comparative Analysis of Kdo Presence Across Bacterial Species and its Structural Variations

3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a nearly ubiquitous component of the lipopolysaccharide (LPS) in Gram-negative bacteria, where it plays a crucial role in linking the lipid A moiety to the core oligosaccharide. rsc.orgoup.com However, the presence and structural arrangement of Kdo can vary significantly across different bacterial species, reflecting the evolutionary adaptations of their outer membranes.

In the majority of Gram-negative bacteria, such as Escherichia coli and Salmonella, the inner core of the LPS contains at least one Kdo residue. rsc.orgmdpi.com The minimal LPS structure required for the viability of E. coli at temperatures up to 42°C is Kdo2-lipid A, a structure containing two Kdo residues linked to lipid A. rsc.orgmdpi.com This Kdo₂-lipid A motif is a widespread feature in many bacterial LPS structures. rsc.org

However, variations in the number of Kdo residues exist. For instance, some Gram-negative bacteria, including Haemophilus influenzae and Bordetella pertussis, have only a single Kdo unit attached to lipid A. rsc.org In some cases, a third Kdo residue can be incorporated into the inner core, contributing to the structural heterogeneity of LPS. mdpi.com

Beyond the number of Kdo residues, structural modifications to the Kdo molecule itself contribute to the diversity of LPS. These modifications are often regulated and can have significant functional implications, such as resistance to antimicrobial peptides and bacterial virulence. mdpi.com One such modification is the addition of a phosphoethanolamine (P-EtN) group to the second Kdo residue. mdpi.com

Another notable structural variation is the presence of different stereoisomers of Kdo. For example, in Burkholderia cenocepacia and other bacteria like Yersinia, Klebsiella, Legionella, Coxiella, and Ralstonia, the second Kdo residue is D-glycero-D-talo-oct-2-ulosonic acid (Ko), which is synthesized by a specific Kdo 3-hydroxylase (KdoO). microbiologyresearch.org This Ko residue can also be further modified. microbiologyresearch.org

The linkage of Kdo to the rest of the LPS molecule also shows variation. While α-Kdo linkages are characteristic of the bridge between lipid A and the core oligosaccharide in all bacterial LPSs, β-Kdo linkages are also found in some bacterial polysaccharides. pnas.org For example, an oligosaccharide of β-Kdo residues links group 2 capsular polysaccharides to a lipid anchor in bacteria such as E. coli, Neisseria meningitidis, and Haemophilus influenzae. pnas.org

The presence of Kdo is not strictly limited to Gram-negative bacteria. As mentioned previously, the genetic machinery for Kdo biosynthesis has been identified in some Gram-positive bacteria and even in some eukaryotic microalgae, although its functional role in these organisms may differ from its role in the Gram-negative outer membrane. frontiersin.orgmanchester.ac.uk The table below summarizes the presence and key structural variations of Kdo across a selection of bacterial species.

| Bacterial Species | Number of Kdo Residues | Structural Variations/Modifications | Linkage Type | Reference(s) |

| Escherichia coli | Typically 2, can be 3 | Phosphoethanolamine (P-EtN) on KdoII | α-Kdo, β-Kdo (in some capsules) | pnas.orgrsc.orgmdpi.com |

| Salmonella species | Typically 2 | α-Kdo | mdpi.com | |

| Haemophilus influenzae | 1 | α-Kdo, β-Kdo (in some capsules) | pnas.orgrsc.org | |

| Bordetella pertussis | 1 | α-Kdo | rsc.org | |

| Burkholderia cenocepacia | 2 | Second Kdo is D-glycero-D-talo-oct-2-ulosonic acid (Ko) | α-Kdo | microbiologyresearch.org |

| Neisseria meningitidis | β-Kdo (in some capsules) | pnas.org | ||

| Bacillus coahuilensis | Genes for biosynthesis present | frontiersin.org |

This comparative analysis highlights the remarkable plasticity of Kdo biochemistry in bacteria, which allows for fine-tuning of the outer membrane structure and function in response to diverse environmental pressures.

Emerging Research Directions and Unanswered Questions in Kdo Studies

Elucidation of Novel Biological Roles Beyond LPS Structure

For a long time, the biological significance of Kdo was almost exclusively linked to its presence in the inner core of LPS, where it is essential for the viability and structural integrity of most Gram-negative bacteria. cdnsciencepub.comacs.org However, recent research has begun to uncover roles for Kdo that extend beyond this canonical function.

One emerging area of interest is the involvement of Kdo in the synthesis of bacterial capsules. In Escherichia coli and Neisseria meningitidis, a poly-Kdo linker, consisting of five to nine β-linked Kdo residues, attaches a lipid moiety to the capsular polysaccharide (CPS). pnas.org This discovery was significant as previously characterized Kdo transferases were known only to form α-linkages found in LPS. pnas.org The identification of KpsC and KpsS as the retaining glycosyltransferases responsible for synthesizing this poly-Kdo linker has opened up new avenues for understanding the assembly of bacterial capsules and their role in pathogenesis. pnas.org

Furthermore, the potential for Kdo and its derivatives to act as signaling molecules is an area of active investigation. For instance, there is speculation that protein kinase-like receptor proteins might utilize Kdo as a signaling molecule, functioning as a type of 'cell wall sensor'. soton.ac.uk This hypothesis, while yet to be definitively proven, suggests a mechanism by which the cell can monitor the status of its outer membrane and respond accordingly.

Research into Kdo derivatives has also provided insights into their potential to perturb bacterial processes. The synthesis and evaluation of Kdo analogues, such as 5-epi-Kdo and 5-deoxy-Kdo, have been explored to investigate their impact on LPS biosynthesis and outer membrane integrity. acs.orgacs.org While some derivatives were not incorporated into LPS, others, like 5-epi-Kdo-8-N3, were successfully integrated and led to increased sensitivity to certain antibiotics, indicating a disruption of the outer membrane. acs.org These findings highlight the potential for exploiting the Kdo pathway to develop novel antibacterial strategies.

Development of Innovative Tools for Kdo Pathway Interrogation

Advancements in our understanding of the Kdo pathway are intrinsically linked to the development of novel tools and methodologies for its study. These tools are crucial for dissecting the complex enzymatic reactions, identifying intermediates, and visualizing the localization of Kdo within cellular structures.

Chemical biology has provided powerful approaches for probing the Kdo pathway. The synthesis of Kdo analogues bearing bio-orthogonal functional groups, such as azides, has been a significant breakthrough. researchgate.netacs.org For example, 8-azido-3,8-dideoxy-D-manno-octulosonate (Kdo-N3) can be metabolically incorporated into the LPS of many Gram-negative bacteria. researchgate.net The azido (B1232118) group then allows for "click chemistry" reactions with fluorescent probes or other reporter molecules, enabling the visualization and tracking of LPS biogenesis and transport. acs.org Researchers have also synthesized and tested other azido-Kdo variants, such as 7-azido-7-deoxy-Kdo (7-N3-Kdo), to explore the substrate specificity of the enzymes in the Kdo pathway. acs.org

Computational tools and databases are also becoming increasingly important for analyzing the Kdo pathway and its broader biological context. nih.govnih.gov Pathway analysis tools like PathwayMind and PATIKA allow researchers to model and analyze the complex networks of interactions involved in Kdo metabolism and its downstream effects. nih.govnih.govresearchgate.net These platforms can integrate data from various "omics" studies to identify critical pathways and potential drug targets. nih.gov

Furthermore, the development of sophisticated analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing the structure of Kdo-containing molecules and their modifications. mdpi.comnumberanalytics.com These methods are essential for identifying novel Kdo derivatives and understanding the structural diversity of LPS and capsular polysaccharides across different bacterial species. mdpi.com

Structural Biology of Kdo-Interacting Proteins and Enzyme Complexes

Understanding the three-dimensional structures of proteins that bind to and metabolize Kdo is fundamental to deciphering their mechanisms of action. Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy, have provided atomic-level insights into the architecture of Kdo-related enzymes and their interactions with substrates and inhibitors. anl.govhelsinki.fi

The enzymes of the Kdo biosynthetic pathway have been a major focus of structural studies. The elucidation of the crystal structures of enzymes like KdsA (Kdo-8-phosphate synthase) and KdsB (CMP-Kdo synthase) from various organisms has revealed key features of their active sites and catalytic mechanisms. soton.ac.uk These structures have been instrumental in the rational design of inhibitors that could potentially be developed into new antibacterial agents. researchgate.net For example, the homology modeling of Arabidopsis KdsB based on the E. coli enzyme structure has guided the identification of potent inhibitors. soton.ac.uk

Beyond the biosynthetic enzymes, structural studies have also shed light on how Kdo is recognized by other proteins. The crystal structure of the E. coli porin OmpE36 in complex with LPS has revealed specific binding sites for Kdo moieties. pnas.org These interactions, which can be dependent on divalent cations like calcium, are crucial for the proper assembly and stability of the outer membrane. pnas.org The KdoII residue, in particular, was found to be a major interaction hub with the porin. pnas.org

The study of Kdo transferases, the enzymes that attach Kdo to lipid A or other acceptor molecules, is another active area of structural biology research. The recent characterization of KpsC and KpsS as retaining Kdo transferases involved in capsule synthesis highlights the diversity of these enzymes. pnas.org Understanding the structural basis for their different stereospecificities (α- vs. β-linkage) is a key unanswered question that future structural studies will aim to address. pnas.orgdoi.org

| Protein/Complex | Organism | Function | Key Structural Insights |

| KdsA (Kdo-8-P Synthase) | Escherichia coli | Catalyzes the condensation of arabinose-5-phosphate (B10769358) and phosphoenolpyruvate (B93156) to form Kdo-8-phosphate. researchgate.net | The structure reveals the binding sites for both substrates and provides a basis for understanding the enzyme's catalytic mechanism. escholarship.org |

| KdsB (CMP-Kdo Synthase) | Escherichia coli, Arabidopsis thaliana | Activates Kdo as CMP-Kdo for transfer to lipid A. soton.ac.uk | Crystal structures, both ligand-free and bound, have been solved, and the catalytic mechanism has been modeled. soton.ac.uk |

| OmpE36-LPS Complex | Enterobacter cloacae | Outer membrane porin that interacts with LPS. | The structure shows specific binding sites for Kdo residues, with the KdoII moiety acting as an interaction hub. pnas.org |

| KpsC and KpsS | Escherichia coli | Retaining Kdo transferases that synthesize the poly-Kdo linker of capsular polysaccharides. pnas.org | These enzymes are responsible for forming β-linkages, in contrast to the α-linkages found in LPS. pnas.org |

| WaaA (KdtA) | Escherichia coli, Acinetobacter baumannii | Transfers Kdo residues to lipid IVA. asm.org | In E. coli, it is a bifunctional enzyme that sequentially adds two Kdo residues. asm.org |

Interdisciplinary Research Integrating Glycomics, Metabolomics, and Chemical Biology

The complexity of Kdo's roles in bacterial physiology necessitates an interdisciplinary approach that combines multiple fields of study. The integration of glycomics, metabolomics, and chemical biology is proving to be particularly powerful for gaining a holistic understanding of Kdo metabolism and its impact on the cell. numberanalytics.comuga.edunih.govnih.govuu.se

Glycomics , the comprehensive study of the "glycome" (the entire complement of sugars in an organism), provides the tools to analyze the diverse structures of Kdo-containing glycans, such as LPS and capsular polysaccharides. numberanalytics.com By combining glycomic analysis with genetic and biochemical methods, researchers can correlate changes in glycan structure with specific gene functions and phenotypic outcomes. uga.edu

Metabolomics , the study of the complete set of small-molecule metabolites, offers a snapshot of the metabolic state of a cell. numberanalytics.comnih.gov In the context of Kdo research, metabolomics can be used to identify and quantify Kdo and its biosynthetic precursors, providing insights into the flux through the pathway and how it is regulated. nih.gov Integrating metabolomic data with other "omics" datasets can help to build comprehensive models of cellular metabolism. nih.gov

Chemical biology provides the synthetic and analytical tools to probe and manipulate the Kdo pathway in living cells. uu.se As discussed previously, the synthesis of Kdo analogues with bio-orthogonal handles allows for the specific labeling and visualization of Kdo-containing molecules. researchgate.netacs.org Chemical biology approaches can also be used to develop specific inhibitors of the enzymes in the Kdo pathway, which can be used to study the consequences of blocking Kdo biosynthesis. soton.ac.uk

Future research in this area will likely involve the use of increasingly sophisticated analytical platforms and computational modeling to integrate these different data types. nih.govnih.gov This systems-level approach will be essential for unraveling the complex regulatory networks that govern Kdo metabolism and for fully understanding its diverse biological roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.